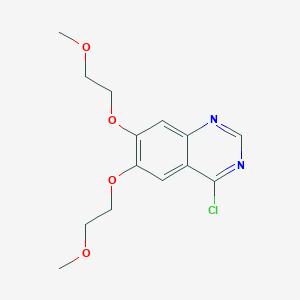

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

Description

Properties

IUPAC Name |

4-chloro-6,7-bis(2-methoxyethoxy)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O4/c1-18-3-5-20-12-7-10-11(16-9-17-14(10)15)8-13(12)21-6-4-19-2/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJLDMNVDPGZIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461407 | |

| Record name | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183322-18-1 | |

| Record name | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183322-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183322181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-6,7-BIS(2-METHOXYETHOXY)QUINAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K44UPE46KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (CAS 183322-18-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline, a key chemical intermediate in the synthesis of targeted cancer therapies. This document details its chemical and physical properties, provides established experimental protocols for its synthesis, and elucidates its role in the context of epidermal growth factor receptor (EGFR) signaling. The information is presented to support research, development, and application of this compound in medicinal chemistry and oncology.

Core Properties

This compound is a quinazoline derivative primarily recognized for its role as a pivotal intermediate in the synthesis of Erlotinib, a potent EGFR tyrosine kinase inhibitor used in cancer treatment.[1][2][3] Beyond its function as a synthetic precursor, this compound has been noted for its own biological activities, including the inhibition of Aurora A and B kinases and the platelet-derived growth factor receptor (PDGFR).[3]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. This compound typically presents as a white to off-white or grayish-white solid powder at room temperature.[4] It exhibits solubility in organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), but has limited solubility in water.[4]

| Property | Value | Reference(s) |

| CAS Number | 183322-18-1 | [4] |

| Molecular Formula | C₁₄H₁₇ClN₂O₄ | [4][5][6] |

| Molecular Weight | 312.75 g/mol | [4][5][6] |

| Appearance | White to off-white/grayish-white solid powder | [4] |

| Solubility | Soluble in DMSO and DMF; Poorly soluble in water | [4] |

Biological Activity

While this compound is primarily utilized as a synthetic intermediate, it has been reported to possess inhibitory activity against key cellular kinases. It is described as an inhibitor of Aurora A and B kinases, which are crucial for cell division and are often dysregulated in cancer.[3] Additionally, it is known to inhibit the platelet-derived growth factor receptor (PDGFR), a receptor tyrosine kinase involved in cell growth and angiogenesis.[3]

Experimental Protocols

The synthesis of this compound is a critical step in the production of Erlotinib. Below are detailed experimental protocols for its synthesis and its subsequent conversion to Erlotinib.

Synthesis of this compound

This protocol describes the chlorination of the corresponding quinazolinone precursor.

Materials:

-

6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-diethylaniline

-

Toluene

Procedure:

-

To a reaction flask, add N,N-diethylaniline (38.9 mmol) followed by phosphorus oxychloride (30 mL) with magnetic stirring.

-

Add 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (10.0 g, 34 mmol).

-

Immerse the reaction flask in an oil bath preheated to 70 °C.

-

Increase the temperature to 90 °C over 10 minutes and maintain at 80-90 °C for an additional 30 minutes.

-

Remove the excess phosphorus oxychloride under reduced pressure.

-

Triturate the resulting dark oil with toluene (3 x 150 mL). The product can then be further purified as needed.

Synthesis of Erlotinib from this compound

This protocol outlines the nucleophilic substitution reaction to form Erlotinib.

Materials:

-

This compound

-

3-Ethynylaniline

-

Pyridine

-

Isopropanol (i-PrOH)

Procedure:

-

Prepare a solution of pyridine (5.90 g, 75 mmol) and 3-ethynylaniline (8.80 g, 75 mmol) in isopropanol (260 mL).

-

To this solution, add a solution of 4-chloro-6,7-bis-(2-methoxyethoxy)-quinazoline (20.30 g, 65 mmol) in isopropanol (100 mL) dropwise.

-

Stir the mixture and heat at reflux for 4 hours under an argon atmosphere.

-

An orange solid will precipitate during the reaction.

-

After cooling, the solid can be collected by filtration and purified.

Signaling Pathways and Mechanisms of Action

The primary significance of this compound lies in its role as a precursor to Erlotinib, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Synthesis Workflow

The synthesis of Erlotinib from its precursors is a multi-step process. The diagram below illustrates the key transformation involving this compound.

Caption: Synthetic route to Erlotinib.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation.[7] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Erlotinib functions by competitively inhibiting the ATP binding site of the EGFR tyrosine kinase domain, thereby blocking its downstream signaling.[1]

Caption: EGFR signaling pathway and Erlotinib inhibition.

Conclusion

This compound is a compound of significant interest in medicinal chemistry, primarily due to its indispensable role in the synthesis of the targeted anticancer drug Erlotinib. Its own potential as a kinase inhibitor warrants further investigation to fully characterize its biological activity profile. The synthetic protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in the field of oncology and drug discovery. Future work could focus on elucidating the specific inhibitory constants of this compound against its putative targets and exploring its pharmacokinetic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. The pharmacokinetics of the quinazoline antifolate ICI D 1694 in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound | 183322-18-1 [smolecule.com]

- 4. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide on the Mechanism of Action of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is a pivotal chemical entity within oncological research and pharmaceutical development. Primarily recognized as a key intermediate in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib, this quinazoline derivative also possesses intrinsic biological activity.[1][2][3] This technical guide delineates the mechanism of action of this compound, focusing on its role as an inhibitor of critical cell signaling kinases. While extensive quantitative data for this specific intermediate is not broadly published, its activity as an inhibitor of Aurora kinases and the Platelet-Derived Growth Factor Receptor (PDGFR) is qualitatively established.[1] This document will detail the signaling pathways affected, provide representative quantitative data from structurally related compounds, and outline the experimental protocols necessary for the characterization of such kinase inhibitors.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in the realm of oncology. This compound has garnered significant attention due to its dual role as a synthetic precursor to potent anticancer agents and as a biologically active molecule in its own right.[1][2][3] Its primary therapeutic relevance stems from its function as a kinase inhibitor, targeting enzymes that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. The primary targets identified for this compound are the Aurora kinases (A and B) and the Platelet-Derived Growth Factor Receptor (PDGFR).[1]

Core Mechanism of Action: Kinase Inhibition

This compound functions as an ATP-competitive inhibitor of specific protein kinases. The quinazoline ring system mimics the adenine core of ATP, allowing it to bind to the ATP-binding pocket of the kinase domain. This binding event prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascades that drive cellular processes such as proliferation, differentiation, and survival.

Inhibition of Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Dysregulation of Aurora kinases is a common feature in many human cancers and is associated with genomic instability.

-

Aurora A: Primarily involved in centrosome maturation and separation, and the formation of the bipolar spindle.

-

Aurora B: A key component of the chromosomal passenger complex, it is crucial for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.

By inhibiting Aurora kinases A and B, this compound can induce mitotic arrest and subsequent apoptosis in cancer cells.

Inhibition of Platelet-Derived Growth Factor Receptor (PDGFR)

PDGFR is a receptor tyrosine kinase that, upon binding to its ligand PDGF, activates downstream signaling pathways involved in cell growth, proliferation, and angiogenesis. Aberrant PDGFR signaling is implicated in the pathogenesis of various solid tumors. Inhibition of PDGFR by this compound can disrupt tumor growth and the formation of new blood vessels that supply the tumor.

Quantitative Data

| Target Kinase | Inhibitor | IC50 (nM) | Assay Type |

| Aurora A | Aurora Kinase Inhibitor II | 310 | Biochemical |

| Aurora B | Aurora Kinase Inhibitor II | 240 | Biochemical |

Table 1: Representative inhibitory activity of a quinazoline-based Aurora kinase inhibitor.

Signaling Pathways

The inhibitory action of this compound disrupts key oncogenic signaling pathways.

Aurora Kinase Signaling Pathway

Inhibition of Aurora kinases A and B leads to defects in mitotic progression, ultimately triggering cell cycle arrest and apoptosis.

References

An In-depth Technical Guide on the Biological Activity of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, particularly in the realm of oncology.[1] 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline, with the CAS number 183322-18-1, has garnered significant attention as a key building block for the synthesis of targeted cancer therapies.[2] Its chemical structure features a quinazoline core with two methoxyethoxy side chains at positions 6 and 7, and a reactive chlorine atom at position 4, which allows for further chemical modifications. The compound is also known by its alternative names CP-335963 and PF-508367.[3]

Independent of its use in synthesis, this compound has been identified as an inhibitor of Aurora 2 (Aurora A) kinase and the Platelet-Derived Growth Factor (PDGF) receptor.[4] These kinases are critical regulators of cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of many cancers.

Target Profiles and Biological Activity

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis.[5] The two major isoforms, Aurora A and Aurora B, are frequently overexpressed in human tumors, making them attractive targets for anticancer drug development. This compound has been reported to inhibit Aurora A and B kinases.[1] Inhibition of these kinases disrupts the mitotic process, leading to cell cycle arrest and apoptosis.

Platelet-Derived Growth Factor Receptor (PDGFR) Inhibition

The Platelet-Derived Growth Factor Receptor (PDGFR) is a receptor tyrosine kinase that, upon binding to its ligand PDGF, activates downstream signaling pathways involved in cell growth, proliferation, and angiogenesis.[6][7] Aberrant PDGFR signaling is implicated in various cancers. This compound has been identified as an inhibitor of PDGFR.[4]

Quantitative Data

As of the latest available information, specific quantitative data on the inhibitory activity (e.g., IC50, Ki) of this compound against Aurora kinases and PDGFR are not publicly documented in peer-reviewed literature. The compound is consistently referenced as an inhibitor, but without the corresponding potency values.

Signaling Pathways

Aurora Kinase Signaling Pathway

Aurora A and B kinases are central to the regulation of mitosis. Aurora A is involved in centrosome maturation and separation, as well as the formation of the bipolar spindle. Aurora B is a component of the chromosomal passenger complex and is crucial for chromosome condensation, kinetochore-microtubule attachment, and cytokinesis. Inhibition of these kinases by a molecule like this compound would disrupt these processes, leading to mitotic catastrophe and cell death.

PDGF Receptor Signaling Pathway

PDGF receptors are cell-surface receptor tyrosine kinases. Ligand binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the RAS-MAPK and PI3K-Akt pathways, which promote cell proliferation, survival, and migration. Inhibition of PDGFR by this compound would block these downstream signals.

Experimental Protocols

While specific protocols for the biological evaluation of this compound are not detailed in the available literature, the following are representative in vitro kinase assay protocols for assessing the inhibitory activity against Aurora and PDGF kinases.

Representative In Vitro Aurora Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against Aurora A or Aurora B kinase.

Materials:

-

Recombinant human Aurora A or Aurora B kinase

-

Kinase substrate (e.g., Kemptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.

-

Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of a solution containing the Aurora kinase and the kinase substrate in kinase assay buffer to each well.

-

Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Determine the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Representative In Vitro PDGFR Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound against PDGFRβ kinase.

Materials:

-

Recombinant human PDGFRβ kinase

-

Poly(Glu,Tyr) 4:1 as a substrate

-

[γ-³³P]ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (dissolved in DMSO)

-

Filter plates (e.g., phosphocellulose)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.

-

To the wells of a 96-well plate, add the diluted compound or DMSO (vehicle control).

-

Add the PDGFRβ kinase and the Poly(Glu,Tyr) substrate to each well.

-

Initiate the kinase reaction by adding [γ-³³P]ATP to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 20 minutes).

-

Stop the reaction by adding a solution of phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity in each well using a scintillation counter.

-

Determine the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry and drug development. While its primary utility has been as a versatile intermediate for the synthesis of targeted anticancer agents, its intrinsic inhibitory activity against Aurora and PDGF kinases highlights its potential as a lead compound for the development of novel kinase inhibitors. Further research is warranted to quantitatively characterize its biological activity and to explore its therapeutic potential as a standalone agent or as a scaffold for the design of new, potent, and selective kinase inhibitors. The lack of publicly available quantitative data underscores an opportunity for further investigation into the pharmacological profile of this compound.

References

Quinazoline Derivatives as Potent Inhibitors of Aurora B Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Aurora kinase family, particularly Aurora B, represents a critical node in the regulation of mitosis. Its overexpression and association with tumorigenesis have positioned it as a key target for the development of novel anticancer therapeutics. Among the various chemical scaffolds investigated, quinazoline derivatives have emerged as a highly promising class of Aurora B kinase inhibitors. This technical guide provides an in-depth overview of the inhibition of Aurora B by quinazoline derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to Aurora B Kinase

Aurora B is a serine/threonine kinase that functions as the catalytic subunit of the Chromosomal Passenger Complex (CPC).[1] The CPC, which also comprises INCENP, Survivin, and Borealin, is a master regulator of mitotic events, ensuring the fidelity of chromosome segregation and cytokinesis.[1][2] Aurora B's functions include the correction of erroneous kinetochore-microtubule attachments, activation of the spindle assembly checkpoint, and regulation of cytokinesis.[3][4] Its pivotal role in cell division and its frequent dysregulation in various cancers make it an attractive target for therapeutic intervention.[5]

Quinazoline-Based Inhibitors of Aurora B Kinase

A number of quinazoline-containing small molecules have been developed and characterized as potent inhibitors of Aurora B kinase. These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and thereby preventing the phosphorylation of its downstream substrates.[6][7]

Key Quinazoline Derivatives

Several quinazoline derivatives have been extensively studied and have entered preclinical and clinical development. These include:

-

Barasertib (AZD1152-HQPA): A highly potent and selective inhibitor of Aurora B.[2][8] It is the active metabolite of the prodrug AZD1152.[2][9]

-

AT9283: A multi-targeted inhibitor with potent activity against both Aurora A and B kinases.[10][11]

-

Danusertib (PHA-739358): A pan-Aurora kinase inhibitor that also targets other kinases involved in cancer progression.[12][13]

-

ZM447439: One of the earliest developed quinazoline-based Aurora kinase inhibitors, which has been instrumental in elucidating the cellular consequences of Aurora B inhibition.[6][14][15][16]

Quantitative Data: Inhibitory Potency

The inhibitory activities of these quinazoline derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values provide a standardized measure for comparing the potency of different compounds.

| Compound | Target | IC50 (nM) | Ki (nM) | Reference(s) |

| Barasertib (AZD1152-HQPA) | Aurora B | 0.37 | 0.36 | [2][8] |

| Aurora A | - | 1369 | [2] | |

| AT9283 | Aurora A | ~1.5 (52% inhibition @ 3nM) | - | [10] |

| Aurora B | ~1.5 (58% inhibition @ 3nM) | - | [10] | |

| Danusertib (PHA-739358) | Aurora A | 13 | - | [12][13] |

| Aurora B | 79 | - | [12][13] | |

| Aurora C | 61 | - | [12][13] | |

| ZM447439 | Aurora B | 50 | - | [6][15][16] |

| Aurora A | 1000 | - | [6][16] | |

| Aurora C | 250 | - | [6][15][16] |

Signaling Pathway and Experimental Workflows

Aurora B Kinase Signaling Pathway

Aurora B kinase, as part of the CPC, is activated during mitosis and phosphorylates a multitude of substrates to orchestrate key mitotic events. A primary and well-characterized downstream target is Histone H3, which is phosphorylated at Serine 10 (H3S10ph).[14] This phosphorylation is a hallmark of mitosis and is crucial for chromosome condensation and segregation.[14] Inhibition of Aurora B by quinazoline derivatives blocks this phosphorylation event, leading to mitotic arrest and, ultimately, apoptosis in cancer cells.[11][14]

Figure 1. Aurora B Kinase Signaling Pathway and Point of Inhibition.

General Experimental Workflow for Inhibitor Characterization

The characterization of quinazoline-based Aurora B inhibitors follows a multi-step process, beginning with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and phenotypic effects.

Figure 2. Experimental Workflow for Characterizing Aurora B Inhibitors.

Detailed Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[10]

Materials:

-

Recombinant human Aurora B kinase

-

Kinase substrate (e.g., a generic peptide substrate)

-

ATP

-

Quinazoline derivative inhibitor

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of the quinazoline inhibitor in DMSO.

-

In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (for control).

-

Add 2 µL of a solution containing the Aurora B kinase.

-

Add 2 µL of a solution containing the substrate and ATP to initiate the reaction.

-

Incubate the plate at 30°C for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]

Materials:

-

Cancer cell line (e.g., HeLa, HCT116)

-

Complete culture medium

-

Quinazoline derivative inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the quinazoline inhibitor in complete culture medium.

-

Remove the existing medium from the cells and add 100 µL of the inhibitor dilutions or control medium (containing DMSO vehicle).

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for Phospho-Histone H3

This technique is used to detect the levels of a specific protein, in this case, phosphorylated Histone H3, to confirm the on-target effect of the Aurora B inhibitor.[11][14]

Materials:

-

Cancer cell line

-

Quinazoline derivative inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-Histone H3 (Ser10) and rabbit or mouse anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells and treat with the quinazoline inhibitor as described for the cell viability assay.

-

Lyse the cells in lysis buffer and quantify the protein concentration using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody against total Histone H3 to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of phospho-Histone H3.

Conclusion

Quinazoline derivatives represent a robust and promising class of Aurora B kinase inhibitors with significant potential for cancer therapy. This technical guide has provided a comprehensive overview of their mechanism of action, inhibitory potencies, and the key experimental protocols used for their characterization. The provided diagrams of the signaling pathway and experimental workflows offer a clear visual aid for understanding the complex biological and experimental processes involved. This information is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and kinase inhibitor discovery.

References

- 1. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]

- 5. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. promega.com [promega.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Drosophila Aurora B Kinase Is Required for Histone H3 Phosphorylation and Condensin Recruitment during Chromosome Condensation and to Organize the Central Spindle during Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline: A Potential PDGF Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is a quinazoline derivative primarily recognized as a key intermediate in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib.[1][2] While its predominant application lies in synthetic chemistry, it is also cited as an inhibitor of Platelet-Derived Growth Factor (PDGF) and Aurora Kinase 2.[2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and its potential, though less characterized, role as a PDGF inhibitor. This document is intended to serve as a resource for researchers interested in exploring the biological activities of this compound, providing detailed, adaptable experimental protocols for its evaluation as a kinase inhibitor.

Chemical and Physical Properties

This compound is a white to off-white solid powder.[2] Its chemical structure and key properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | CP-335963, PF-508367[3] |

| CAS Number | 183322-18-1[2] |

| Molecular Formula | C₁₄H₁₇ClN₂O₄[4] |

| Molecular Weight | 312.75 g/mol [4] |

| Canonical SMILES | COCCOc1cc2c(cc1OCCOC)ncnc2Cl[4] |

| InChI Key | ZPJLDMNVDPGZIU-UHFFFAOYSA-N[4] |

| Property | Value |

| Appearance | White to off-white powder[5] |

| Melting Point | 105-107 °C[5] |

| Boiling Point | 446.7 °C at 760 mmHg[5] |

| Solubility | Soluble in DMSO and DMF.[2][6] Poorly soluble in water.[2] |

| Storage | Store at room temperature in a dry, dark place.[4] |

Synthesis

The primary synthesis routes for this compound are geared towards its use as a precursor for other kinase inhibitors. A common method involves the chlorination of the corresponding quinazolinone.

Experimental Protocol: Synthesis from 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

This protocol describes a common method for the synthesis of this compound.

Materials:

-

6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine

-

Toluene

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Three-necked flask

-

Reflux condenser

-

Stirring apparatus

-

Rotary evaporator

Procedure:

-

To a three-necked flask, add 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (40.8 g), phosphorus oxychloride (25.5 g, 167 mmol), and triethylamine (33.7 g, 334 mmol).

-

Add toluene to the flask and stir the resulting mixture at 70-80°C for 3 hours.

-

After the reaction is complete, remove the excess POCl₃ by rotary evaporation. It is crucial to avoid contact with water during this post-treatment process to prevent degradation of the product.

-

Alternatively, after refluxing a mixture of the 4-quinazolinone analogue (8.0 mmol) in dichloromethane (27.4 mL) with a few drops of N,N-dimethylformamide for 8 hours, the excess dichloromethane is removed under reduced pressure.[2]

-

Dissolve the obtained residue in dichloromethane.[2]

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate.[2]

-

Concentrate the solution under reduced pressure to obtain the final product, this compound.[2]

Biological Activity as a PDGF Inhibitor

While primarily an intermediate, this compound is noted for its potential as a PDGF inhibitor.[3] The Platelet-Derived Growth Factor (PDGF) signaling pathway is a critical regulator of cell proliferation, migration, and survival. Its dysregulation is implicated in various cancers and other proliferative diseases.

The PDGF Signaling Pathway

The PDGF family consists of four ligands (PDGF-A, -B, -C, and -D) that bind to two receptor tyrosine kinases, PDGFRα and PDGFRβ. Ligand binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling molecules, leading to the activation of downstream pathways such as the PI3K/AKT and MAPK pathways, which in turn promote cell growth and survival.

Quantitative Data

Experimental Protocols for Evaluation as a PDGF Inhibitor

The following are detailed, adaptable protocols that can be used to evaluate the inhibitory activity of this compound against PDGF receptors.

In Vitro Biochemical Kinase Assay

This protocol describes a method to measure the direct inhibition of PDGFR kinase activity.

Objective: To determine the IC₅₀ value of this compound against a purified PDGFR kinase domain.

Materials:

-

Recombinant human PDGFRα or PDGFRβ kinase domain

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Biotinylated peptide substrate specific for PDGFR

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Luminometer

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the test compound dilutions. Include a positive control (a known PDGFR inhibitor like Sunitinib) and a negative control (DMSO vehicle).

-

Add the recombinant PDGFR kinase to each well.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based PDGFR Phosphorylation Assay

This protocol measures the inhibition of PDGF-induced receptor phosphorylation in a cellular context.

Objective: To determine the cellular potency of this compound in inhibiting PDGFR autophosphorylation.

Materials:

-

A suitable cell line with endogenous or overexpressed PDGFR (e.g., NIH3T3 cells)

-

Cell culture medium and supplements

-

Recombinant human PDGF-BB ligand

-

This compound (dissolved in DMSO)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

ELISA-based assay kit for phospho-PDGFR or antibodies for Western blotting

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-incubate the cells with serial dilutions of this compound for 1-2 hours.

-

Stimulate the cells with PDGF-BB for a short period (e.g., 10-15 minutes) at 37°C.

-

Aspirate the medium and lyse the cells.

-

Quantify the level of phosphorylated PDGFR in the cell lysates using an ELISA kit or by performing a Western blot with a phospho-specific PDGFR antibody.

-

Normalize the phospho-PDGFR signal to the total protein concentration or a housekeeping protein.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion

This compound is a well-established synthetic intermediate in the production of targeted cancer therapies. While its direct biological activity as a PDGF inhibitor is not extensively documented in peer-reviewed literature, its chemical scaffold is common among kinase inhibitors. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate its potential as a standalone inhibitor of the PDGF signaling pathway. Further investigation is warranted to fully characterize its biological activity profile and determine its therapeutic potential beyond its current application.

References

- 1. This compound | Milan System [milansystem.org]

- 2. scbt.com [scbt.com]

- 3. Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. JP2008542345A - Quinazolines and their use as Aurora kinase inhibitors - Google Patents [patents.google.com]

solubility of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a critical intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to potent tyrosine kinase inhibitors such as Erlotinib.[1][2][3] Its chemical structure, featuring a quinazoline core with chloro and methoxyethoxy functional groups, dictates its solubility profile, which is a crucial parameter for reaction kinetics, purification, and formulation development.[2] This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, details established experimental protocols for solubility determination, and illustrates relevant chemical and biological pathways.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The data indicates good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and lower solubility in protic solvents like ethanol.[3] A summary of the available quantitative data is presented in Table 1.

| Organic Solvent | Abbreviation | Solubility |

| Dimethyl Sulfoxide | DMSO | ≥20 mg/mL[4][5], 10 mg/mL |

| N,N-Dimethylformamide | DMF | 30 mg/mL |

| Ethanol | EtOH | 1 mg/mL |

| DMF:PBS (pH 7.2) (1:4) | - | 0.2 mg/mL |

Experimental Protocols for Solubility Determination

Accurate solubility measurement is fundamental for chemical process development and formulation. The gravimetric method is a reliable and commonly employed technique for determining the equilibrium solubility of crystalline organic compounds.[6]

Isothermal Saturation Method (Gravimetric Analysis)

This method involves preparing a saturated solution of the compound at a specific temperature and then determining the concentration of the solute by evaporating the solvent and weighing the residue.[6]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., DMSO, DMF, Ethanol)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Sealed vials or flasks

-

Calibrated pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. An excess is confirmed by the presence of undissolved solid after equilibration.

-

-

Equilibration:

-

Place the sealed vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached. Equilibrium is achieved when the concentration of the dissolved solute remains constant over time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. To prevent the transfer of any solid particles, the withdrawn sample should be passed through a syringe filter into a pre-weighed evaporation dish.

-

-

Solvent Evaporation:

-

The solvent from the accurately measured aliquot of the saturated solution is evaporated under controlled conditions, such as in a vacuum oven at a temperature that does not degrade the compound, until a constant weight of the solid residue is achieved.

-

-

Calculation:

-

The solubility is calculated by dividing the mass of the dried residue by the volume of the aliquot of the saturated solution taken.

Solubility (mg/mL) = (Mass of dish with residue - Mass of empty dish) / Volume of aliquot

-

Relevant Chemical and Biological Pathways

Role as a Synthetic Intermediate for Erlotinib

This compound is a key building block in the synthesis of Erlotinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.[1] The synthesis involves a nucleophilic substitution reaction where the chlorine atom at the 4-position of the quinazoline ring is displaced by the amino group of 3-ethynylaniline.[1][5]

Inhibition of Signaling Pathways

This compound itself is reported to be an inhibitor of Aurora 2 kinase and Platelet-Derived Growth Factor (PDGF) receptor.[7] As the precursor to Erlotinib, it is integral to the development of drugs that target receptor tyrosine kinases. The PDGF signaling pathway is crucial for cell growth and proliferation.[2] Inhibition of this pathway is a key mechanism for anti-cancer therapies.

The binding of a PDGF ligand to its receptor on the cell surface induces receptor dimerization and autophosphorylation.[4][8] This activation triggers downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which ultimately promote cell proliferation and survival.[2] Inhibitors prevent this initial phosphorylation step, thereby blocking the entire downstream cascade.

References

- 1. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sinobiological.com [sinobiological.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmajournal.net [pharmajournal.net]

- 7. vjs.ac.vn [vjs.ac.vn]

- 8. researchgate.net [researchgate.net]

Technical Guide: Safety and Handling of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (CAS No. 183322-18-1), a key intermediate in the synthesis of various receptor tyrosine kinase (RTK) inhibitors, including the epidermal growth factor receptor (EGFR) inhibitors Erlotinib and Gefitinib. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a white to off-white powder.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 183322-18-1 | [2] |

| Molecular Formula | C₁₄H₁₇ClN₂O₄ | [2] |

| Molecular Weight | 312.75 g/mol | [2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 105-107°C | [1] |

| Boiling Point | 446.7°C at 760 mmHg | [1] |

| Density | 1.257 g/cm³ | [1] |

| Solubility | DMSO: ≥20mg/mL | [2] |

| DMF: 30 mg/ml | [3] | |

| DMF:PBS (pH 7.2) (1:4): 0.2 mg/ml | [3] | |

| Ethanol: 1 mg/ml | [3] | |

| Storage Temperature | Room Temperature, keep in a dark place, sealed in dry | [2] |

Safety and Hazard Information

This compound is classified as harmful if swallowed and causes serious eye damage.[4] The following pictograms and hazard statements are associated with this chemical:

Pictograms:

Signal Word: Danger[4]

Hazard Statements:

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4]

-

P330: Rinse mouth.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P310: Immediately call a POISON CENTER/doctor.[4]

-

P501: Dispose of contents/container to an approved waste disposal plant.[4]

Experimental Protocols: Handling and Use in Synthesis

This compound is a crucial building block in the synthesis of EGFR inhibitors. Below are detailed protocols for its handling and use in the synthesis of Erlotinib.

General Handling and Storage

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[4]

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Storage: Store in a tightly sealed container in a dry and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocol: Synthesis of Erlotinib

This protocol outlines the nucleophilic aromatic substitution reaction between this compound and 3-ethynylaniline to produce Erlotinib.

Materials:

-

This compound

-

3-Ethynylaniline

-

Isopropanol (or other suitable protic solvent)

-

Pyridine (or another suitable base)

Procedure:

-

In a reaction flask, dissolve 1 equivalent of this compound and 1.1-1.5 equivalents of 3-ethynylaniline in isopropanol.[5]

-

Add 1.1-1.5 equivalents of a suitable base, such as pyridine, to the mixture.[5]

-

Heat the reaction mixture to reflux (typically 80-90°C) and maintain this temperature for 4-6 hours.[5]

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.[5]

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure Erlotinib.

Visualized Workflows and Pathways

Experimental Workflow: Synthesis of Erlotinib

The following diagram illustrates the key steps in the synthesis of Erlotinib, highlighting the role of this compound as a key intermediate.

Caption: Synthetic pathway for Erlotinib production.

Signaling Pathway Context: Inhibition of EGFR

This compound is a precursor to potent EGFR inhibitors. The resulting drugs, such as Erlotinib, function by blocking the tyrosine kinase activity of EGFR, thereby inhibiting downstream signaling pathways that promote tumor cell proliferation and survival.

Caption: Mechanism of EGFR inhibition by Erlotinib.

Disposal Guidelines

-

Waste Classification: Due to its chemical nature as a chlorinated quinazoline derivative, this compound should be treated as hazardous waste.

-

Disposal Method: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This typically involves collection by a licensed hazardous waste disposal service. Do not dispose of down the drain or in general waste.

-

Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, filter paper, and vials, should also be disposed of as hazardous waste.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most up-to-date Safety Data Sheet (SDS) for this compound before use.

References

The Quinazoline Scaffold: A Journey from Discovery to a Cornerstone of Targeted Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline ring system, a bicyclic aromatic heterocycle, has emerged from its early discovery in the 19th century to become a "privileged scaffold" in modern medicinal chemistry. Its versatile structure has been the foundation for the development of a multitude of therapeutic agents, most notably a class of highly successful targeted cancer therapies. This technical guide provides a comprehensive overview of the discovery, history, and development of quinazoline-based inhibitors, with a focus on their evolution as potent and selective modulators of key signaling pathways. We delve into the pivotal moments of their history, from foundational synthetic methods to the rational design of successive generations of kinase inhibitors. This guide presents quantitative data for comparative analysis, detailed experimental protocols for key assays, and visualizations of critical signaling pathways and experimental workflows to provide a thorough resource for professionals in drug discovery and development.

Early Discovery and Foundational Syntheses

The story of quinazolines begins in 1869 with the first synthesis of a quinazoline derivative by Griess.[1] However, it was the Niementowski quinazoline synthesis, a reaction of anthranilic acids with amides, that became a widely adopted method for constructing the 4-oxo-3,4-dihydroquinazoline core.[2][3] This foundational reaction and its variations paved the way for the exploration of the quinazoline scaffold's therapeutic potential.[1][2]

The initial explorations into the biological activities of quinazoline derivatives led to the discovery of compounds with diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anti-hypertensive properties.[4] This early work laid the groundwork for the eventual focus on quinazolines as potent inhibitors of protein kinases, a class of enzymes that play a central role in cellular signaling and are frequently dysregulated in cancer.

The Rise of Quinazoline-Based Kinase Inhibitors: Targeting the Epidermal Growth Factor Receptor (EGFR)

The major breakthrough for quinazoline-based therapeutics came with the discovery of their ability to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[5] Overexpression or mutation of EGFR is a key driver in the development and progression of many cancers, making it a prime target for therapeutic intervention.[6] The 4-anilinoquinazoline scaffold was identified as a potent pharmacophore that could competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[5]

First-Generation EGFR Inhibitors: Gefitinib and Erlotinib

Gefitinib (Iressa®) and Erlotinib (Tarceva®) were the first quinazoline-based EGFR inhibitors to receive FDA approval for the treatment of non-small cell lung cancer (NSCLC).[5][7] These reversible, ATP-competitive inhibitors demonstrated remarkable efficacy in patients whose tumors harbored activating mutations in the EGFR kinase domain.[8]

// Nodes EGF [label="EGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Grb2_Sos [label="Grb2/Sos", fillcolor="#FFFFFF", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#FFFFFF", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#FFFFFF", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FFFFFF", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FFFFFF", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FFFFFF", fontcolor="#202124"]; PIP2 [label="PIP2", shape=plaintext, fontcolor="#202124"]; PIP3 [label="PIP3", shape=plaintext, fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FFFFFF", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FFFFFF", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gefitinib [label="Gefitinib/\nErlotinib", shape=box3d, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [label="Binds"]; EGFR -> Dimerization [label="Activates"]; Dimerization -> Grb2_Sos [label="Recruits"]; Dimerization -> PI3K [label="Recruits"]; Grb2_Sos -> Ras -> Raf -> MEK -> ERK -> Proliferation; PI3K -> PIP3 [label="Phosphorylates PIP2"]; PIP3 -> Akt -> mTOR -> Proliferation; Gefitinib -> Dimerization [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee];

} caption: "Simplified EGFR Signaling Pathway and Inhibition by First-Generation Quinazoline Inhibitors."

Second-Generation EGFR Inhibitors: Irreversible Binding and Broader Specificity

Despite the success of first-generation inhibitors, acquired resistance, often through the T790M "gatekeeper" mutation in the EGFR kinase domain, limited their long-term efficacy.[9] This led to the development of second-generation inhibitors, such as Afatinib and Dacomitinib. These compounds were designed to form a covalent bond with a cysteine residue in the ATP-binding pocket, leading to irreversible inhibition.[9] They also exhibited a broader inhibitory profile, targeting other members of the ErbB family of receptors.[9]

Third-Generation EGFR Inhibitors: Overcoming Resistance

The challenge of the T790M mutation spurred the development of third-generation EGFR inhibitors, with Osimertinib being a prime example. These inhibitors were specifically designed to be potent against EGFR harboring the T790M mutation while showing less activity against the wild-type receptor, thereby reducing some of the side effects associated with the earlier generations.[4]

Expanding Horizons: Quinazoline Inhibitors Beyond EGFR

The success of quinazoline-based EGFR inhibitors has inspired researchers to explore this scaffold for targeting other protein kinases and cellular targets implicated in cancer and other diseases.

Targeting VEGFR and Angiogenesis

The Vascular Endothelial Growth Factor Receptor (VEGFR) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[10][11] Several quinazoline-based inhibitors, such as Vandetanib, have been developed as multi-kinase inhibitors that target VEGFR in addition to EGFR, offering a dual approach to cancer therapy.[12]

// Nodes VEGF [label="VEGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR [label="VEGFR", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#FFFFFF", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#FFFFFF", fontcolor="#202124"]; Ras_Raf_MEK_ERK [label="Ras-Raf-MEK-ERK\nPathway", fillcolor="#FFFFFF", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt\nPathway", fillcolor="#FFFFFF", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis,\nVascular Permeability,\nCell Survival", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Vandetanib [label="Vandetanib", shape=box3d, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR [label="Binds"]; VEGFR -> Dimerization [label="Activates"]; Dimerization -> PLCg; Dimerization -> Ras_Raf_MEK_ERK; Dimerization -> PI3K_Akt; PLCg -> PKC -> Angiogenesis; Ras_Raf_MEK_ERK -> Angiogenesis; PI3K_Akt -> Angiogenesis; Vandetanib -> Dimerization [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee];

} caption: "VEGFR Signaling Pathway and Inhibition by Quinazoline-Based Inhibitors."

Modulating the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[13][14] The quinazoline scaffold has been utilized to develop inhibitors that target components of this pathway, often as dual PI3K/mTOR inhibitors.[13]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=plaintext, fontcolor="#202124"]; PIP3 [label="PIP3", shape=plaintext, fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#FFFFFF", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Growth [label="Cell Growth &\n Proliferation", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Quinazoline_PI3Ki [label="Quinazoline-based\nPI3K Inhibitor", shape=box3d, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates\nPIP2"]; PIP3 -> PDK1; PDK1 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Cell_Growth; Quinazoline_PI3Ki -> PI3K [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } caption: "PI3K/Akt/mTOR Signaling Pathway and Inhibition by Quinazoline-Based PI3K Inhibitors."

Quantitative Comparison of Quinazoline-Based EGFR Inhibitors

The potency of quinazoline-based inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their half-maximal growth inhibitory concentration (GI50) in cell-based assays. The following tables summarize representative data for different generations of EGFR inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50) of Quinazoline-Based EGFR Inhibitors

| Compound | Generation | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |

| Gefitinib | 1st | EGFR (wild-type) | 3.22 | - | - |

| Erlotinib | 1st | EGFR (wild-type) | - | - | - |

| Lapatinib | 1st | EGFR (wild-type) | 27.06 | - | - |

| Afatinib | 2nd | EGFR (L858R/T790M) | 3.8 | - | - |

| Osimertinib | 3rd | EGFR (L858R/T790M) | 8.1 | - | - |

| Compound 4 | - | EGFR (L858R/T790M) | 8.4 | Afatinib | 3.8 |

| Compound 13 | - | EGFR (wild-type) | 5.06 | Lapatinib | 27.06 |

| Compound 19 | - | EGFR | 3.2 | - | - |

| Compound 24 | - | EGFR | 9.2 | Osimertinib | 8.1 |

Note: Data is compiled from multiple sources and should be interpreted with caution due to variations in experimental conditions.[15]

Table 2: In Vitro Anti-proliferative Activity of a Quinazoline Derivative

| Cell Line | EGFR Status | GI50 (µM) |

| NCI-H460 | - | 0.789 |

Note: Data for a specific novel quinazolin-4(3H)-one derivative.[16]

Experimental Protocols

A fundamental aspect of drug discovery is the robust and reproducible experimental evaluation of candidate compounds. Below are detailed methodologies for key experiments cited in the development of quinazoline-based inhibitors.

Synthesis of Quinazoline Core: Niementowski Reaction (Microwave-Assisted)

This protocol describes a microwave-assisted Niementowski synthesis for the preparation of a quinazolinone derivative.

Materials:

-

2-Aminobenzohydrazide

-

2-Chlorobenzaldehyde

-

Ethanol

-

Microwave-safe reaction vessel

Procedure:

-

In a microwave-safe vessel, combine 2-aminobenzohydrazide (0.01 mol) and 2-chlorobenzaldehyde (0.01 mol) in ethanol (10 mL).[1]

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture under controlled conditions (e.g., specific power, temperature, and time) to drive the reaction to completion.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution and can be collected by filtration.

-

Purify the crude product by recrystallization or column chromatography.

Biochemical Kinase Inhibition Assay: ADP-Glo™ Assay

This protocol outlines a common method to determine the in vitro potency of a compound against a specific kinase.

Materials:

-

Recombinant human EGFR kinase

-

Poly(Glu, Tyr) substrate

-

ATP

-

Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit

-

96-well or 384-well plates (white, opaque)

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations.

-

Kinase Reaction:

-

To the wells of a microplate, add the diluted test compounds.

-

Add the EGFR enzyme and substrate mixture to each well.

-

Incubate at room temperature for a defined period (e.g., 30-60 minutes) to allow for compound-enzyme binding.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate at 30°C for a specified time (e.g., 40-60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP, which then fuels a luciferase reaction, producing a luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to controls (DMSO for 0% inhibition, no enzyme for 100% inhibition).

-

Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

-

Cell Viability Assay: MTT Assay

This protocol describes the MTT assay, a colorimetric method to assess the effect of a compound on cell proliferation and viability.[17][18]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[18]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cells to the exponential growth phase.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[7]

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO).

-

Incubate for a specified period (e.g., 48-72 hours).

-

-

MTT Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]

-

Mix thoroughly on an orbital shaker.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[17]

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 value using non-linear regression.

-

Experimental and Logical Workflow

The discovery and development of quinazoline-based inhibitors follow a structured workflow, from initial hit identification to preclinical evaluation.

// Nodes Target_ID [label="Target Identification\n& Validation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lead_Gen [label="Lead Generation\n(e.g., HTS, FBDD)", fillcolor="#FBBC05", fontcolor="#202124"]; Synthesis [label="Chemical Synthesis &\nLibrary Generation", fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Vitro_Assays [label="In Vitro Assays\n(Kinase & Cell-based)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAR [label="Structure-Activity\nRelationship (SAR)\nOptimization", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Selectivity [label="Selectivity & Off-Target\nProfiling", fillcolor="#FFFFFF", fontcolor="#202124"]; ADMET [label="In Vitro ADMET\nProfiling", fillcolor="#FFFFFF", fontcolor="#202124"]; In_Vivo [label="In Vivo Efficacy &\nToxicology Studies", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Preclinical_Candidate [label="Preclinical Candidate\nSelection", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Target_ID -> Lead_Gen; Lead_Gen -> Synthesis; Synthesis -> In_Vitro_Assays; In_Vitro_Assays -> SAR; SAR -> Synthesis [style=dashed, label="Iterative\nCycle"]; SAR -> Selectivity; SAR -> ADMET; Selectivity -> SAR [style=dashed]; ADMET -> SAR [style=dashed]; SAR -> In_Vivo; In_Vivo -> Preclinical_Candidate; } caption: "General Workflow for the Discovery and Development of Kinase Inhibitors."

Conclusion

The journey of quinazoline-based inhibitors from their chemical synthesis origins to their established role in targeted cancer therapy is a testament to the power of medicinal chemistry and rational drug design. The quinazoline scaffold continues to be a fertile ground for the discovery of novel therapeutics targeting a wide array of diseases. For researchers and drug development professionals, the history and evolution of these compounds offer valuable insights into the principles of kinase inhibition, the challenges of acquired resistance, and the ongoing quest for more selective and potent therapeutic agents. The detailed experimental protocols and comparative data provided in this guide serve as a practical resource to support the continued innovation in this exciting field.

References

- 1. benchchem.com [benchchem.com]

- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Niementowski_quinazoline_synthesis [chemeurope.com]

- 4. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. ClinPGx [clinpgx.org]

- 7. benchchem.com [benchchem.com]

- 8. thieme-connect.de [thieme-connect.de]

- 9. benchchem.com [benchchem.com]

- 10. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. benchchem.com [benchchem.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 15. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ascopubs.org [ascopubs.org]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Erlotinib from 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlotinib, marketed under the trade name Tarceva, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It is a crucial therapeutic agent in the treatment of non-small-cell lung cancer (NSCLC) and pancreatic cancer.[1][3][4] The synthesis of Erlotinib is a multi-step process, with a key final step involving the nucleophilic substitution reaction between 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline and 3-ethynylaniline.[1][5] This document provides detailed protocols and application notes for this specific synthetic step, along with an overview of the relevant biological pathways for researchers in drug development.

This compound serves as a critical building block in the synthesis of various receptor tyrosine kinase (RTK) inhibitors, including Erlotinib.[6] The reaction with 3-ethynylaniline under acidic conditions yields the desired Erlotinib hydrochloride.[1][7] Understanding and optimizing this reaction is paramount for efficient and scalable production of this important active pharmaceutical ingredient (API).

Chemical Synthesis Workflow

The synthesis of Erlotinib from this compound is a straightforward nucleophilic aromatic substitution reaction. The workflow involves the reaction of the chloroquinazoline intermediate with 3-ethynylaniline, typically in an aqueous or alcoholic solvent under acidic catalysis.

Caption: Chemical synthesis workflow for Erlotinib.

Experimental Protocols

This section details the experimental procedure for the synthesis of Erlotinib hydrochloride from this compound.

Materials:

-

This compound

-

3-Ethynylaniline

-

Hydrochloric acid (37%)

-

Water or Isopropanol

-

Sodium bicarbonate solution

-

Dichloromethane or Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Protocol 1: Aqueous Medium

-

Suspend 4-chloro-6,7-bis-(2-methoxy-ethoxy)-quinazoline (1 equivalent) in water.[1]

-

Add 3-ethynylaniline (approximately 1.1 equivalents) and concentrated hydrochloric acid (catalytic amount) to the suspension at room temperature (25-30 °C).[1][7]

-

Heat the reaction mixture to 40 °C and stir for 1.5 hours.[1]

-

Upon completion (monitored by TLC or HPLC), cool the reaction mixture.

-

The product, Erlotinib hydrochloride, may precipitate out of the solution. If so, filter the solid.

-

If the product does not precipitate, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Erlotinib.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

Protocol 2: Isopropanol Medium

-

Dissolve this compound (1 equivalent) in isopropanol.

-

Add 3-ethynylaniline (1-1.2 equivalents).

-

Heat the mixture to reflux and monitor the reaction by TLC or HPLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature to allow the product to precipitate.[8]

-